N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE
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Overview
Description
N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the ortho position and a phenyl group substituted with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves the reaction of 2-methylbenzylamine with 4-(4-morpholinyl)benzaldehyde under reductive amination conditions. The reaction can be carried out using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines or amides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-phenylamine: Lacks the methyl and morpholine substitutions.
N-(2-methylbenzyl)-N-phenylamine: Similar structure but without the morpholine ring.
N-benzyl-N-[4-(4-morpholinyl)phenyl]amine: Similar structure but without the methyl group.
Uniqueness
N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of both the methyl group and the morpholine ring, which can influence its chemical reactivity and biological activity. These structural features might confer specific properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-3-5-16(15)14-19-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h2-9,19H,10-14H2,1H3 |
InChI Key |
JFZXHTHMQZJNBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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